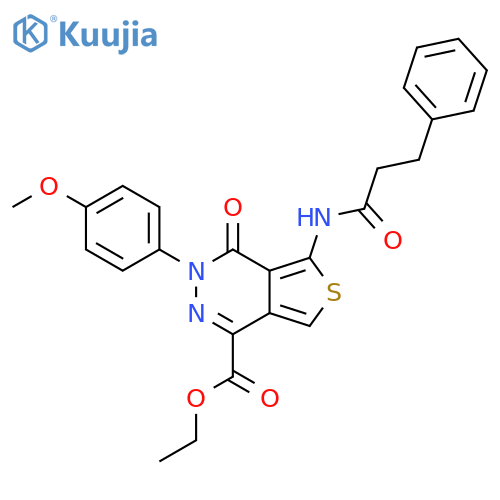Cas no 851977-65-6 (ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

851977-65-6 structure
商品名:ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- 851977-65-6
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
- F0641-0750
- AB00670672-01
- AKOS024590504
- ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
-
- インチ: 1S/C25H23N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,26,29)
- InChIKey: XGQDVLNBHWCJGE-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(=O)OCC)=NN(C3C=CC(=CC=3)OC)C(C2=C1NC(CCC1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 477.13584202g/mol
- どういたいしつりょう: 477.13584202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0641-0750-1mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0641-0750-10μmol |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0641-0750-2μmol |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0641-0750-15mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0641-0750-10mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0641-0750-50mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| A2B Chem LLC | BA82065-10mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 10mg |
$291.00 | 2024-04-19 | ||
| A2B Chem LLC | BA82065-5mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 5mg |
$272.00 | 2024-04-19 | ||
| A2B Chem LLC | BA82065-25mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 25mg |
$360.00 | 2024-04-19 | ||
| Life Chemicals | F0641-0750-2mg |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851977-65-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
851977-65-6 (ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
